molecular formula C8H13N2O6P B15196780 Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)- CAS No. 116455-16-4

Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-

Cat. No.: B15196780
CAS No.: 116455-16-4
M. Wt: 264.17 g/mol
InChI Key: RCQMOSJJIVCPJO-UHFFFAOYSA-N
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Description

2-Phosphonylmethoxyethyl-thymine is a synthetic nucleotide analog that has garnered attention due to its potential antiviral properties. This compound is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. Its unique structure allows it to mimic natural nucleotides, making it a valuable tool in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-Phosphonylmethoxyethyl-thymine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition can disrupt viral replication, making it an effective antiviral agent . The compound targets specific molecular pathways involved in DNA synthesis and repair, which are crucial for the survival and proliferation of viruses .

Comparison with Similar Compounds

2-Phosphonylmethoxyethyl-thymine can be compared with other nucleotide analogs such as:

Uniqueness

What sets 2-Phosphonylmethoxyethyl-thymine apart is its specific structural modification that allows it to mimic thymine, making it particularly useful in studies related to DNA and its associated processes .

Conclusion

2-Phosphonylmethoxyethyl-thymine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development could unlock even more applications for this promising compound.

Properties

CAS No.

116455-16-4

Molecular Formula

C8H13N2O6P

Molecular Weight

264.17 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H13N2O6P/c1-6-4-10(8(12)9-7(6)11)2-3-16-5-17(13,14)15/h4H,2-3,5H2,1H3,(H,9,11,12)(H2,13,14,15)

InChI Key

RCQMOSJJIVCPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O

Origin of Product

United States

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